Home > Products > Screening Compounds P25623 > nNOS Inhibitor I
nNOS Inhibitor I -

nNOS Inhibitor I

Catalog Number: EVT-10907168
CAS Number:
Molecular Formula: C10H22F3N7O4
Molecular Weight: 361.32 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

Methods and Technical Details

The synthesis of neuronal nitric oxide synthase inhibitors often employs advanced techniques such as fragment-based drug design and computer-aided drug design. A notable method involves fragment hopping, which utilizes small molecular fragments to explore the binding site of the enzyme and identify potential inhibitors based on structural differences among the nitric oxide synthase isoforms .

Key steps in the synthesis process include:

  • Designing Chemical Fragments: Using computational tools to model potential inhibitors based on known structures.
  • Synthesis: Compounds are synthesized through various organic chemistry techniques, including cyclization reactions and coupling methods.
  • Characterization: The synthesized compounds are characterized using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry to confirm their structures .

For example, one study reported the synthesis of a selective inhibitor through a multi-step process involving the formation of key intermediates that were subsequently modified to enhance selectivity for neuronal nitric oxide synthase .

Molecular Structure Analysis

Structure and Data

The molecular structure of neuronal nitric oxide synthase inhibitors typically features a core scaffold that allows for interaction with the active site of the enzyme. These compounds often contain functional groups that enhance binding affinity and selectivity.

Key structural characteristics include:

  • Active Site Interaction: The inhibitors are designed to fit into the active site of neuronal nitric oxide synthase, which includes critical residues that facilitate binding.
  • Diversity in Scaffolds: Various structural classes have been developed, including aminopyridines and other heterocyclic compounds that exhibit potent inhibitory activity .

Data from crystallographic studies reveal how these inhibitors interact with the enzyme at an atomic level, providing insights into their binding modes and affinities.

Chemical Reactions Analysis

Reactions and Technical Details

The interaction between neuronal nitric oxide synthase inhibitors and the enzyme involves specific chemical reactions that lead to inhibition. The primary reaction mechanism includes:

  • Competitive Inhibition: The inhibitor competes with the substrate (L-arginine) for binding at the active site.
  • Binding Affinity Measurement: Techniques such as surface plasmon resonance or isothermal titration calorimetry can be employed to quantify binding affinities and kinetics .

Inhibitors have been shown to significantly reduce the production of nitric oxide by interfering with the enzyme's catalytic cycle, which involves oxidation-reduction reactions facilitated by heme groups within the enzyme.

Mechanism of Action

Process and Data

The mechanism of action for neuronal nitric oxide synthase inhibitors involves several steps:

  1. Binding to Active Site: The inhibitor binds to the active site of neuronal nitric oxide synthase, preventing substrate access.
  2. Disruption of Catalytic Cycle: By occupying this site, the inhibitor disrupts the normal catalytic cycle that converts L-arginine into L-citrulline and nitric oxide.
  3. Reduction in Nitric Oxide Production: This inhibition leads to decreased levels of nitric oxide in neuronal tissues, which can mitigate pathological conditions associated with excessive nitric oxide production .

Experimental data demonstrate that selective inhibitors can effectively reduce neurotoxic effects associated with high levels of nitric oxide.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Neuronal nitric oxide synthase inhibitors exhibit a range of physical and chemical properties that influence their pharmacological profiles:

  • Solubility: Many inhibitors are designed to be soluble in biological fluids to facilitate effective delivery.
  • Lipophilicity: Parameters such as ClogP (partition coefficient) are calculated to predict membrane permeability.
  • Stability: The stability of these compounds under physiological conditions is critical for their efficacy as therapeutic agents .

Analyses often include assessments of melting points, solubility profiles, and stability under varying pH conditions.

Applications

Scientific Uses

Neuronal nitric oxide synthase inhibitors have significant scientific applications:

  • Neuroprotection: These compounds are being investigated for their potential to protect neurons from damage in conditions like ischemia or neurodegenerative diseases.
  • Research Tools: They serve as valuable tools in research settings to study the role of nitric oxide in various physiological processes.
  • Therapeutic Development: Ongoing research aims to develop these inhibitors into viable therapeutic options for treating conditions linked to dysregulated nitric oxide signaling .
Introduction to Neuronal Nitric Oxide Synthase (nNOS) and Its Pathophysiological Roles

Neuronal Nitric Oxide Synthase (nNOS) is a calcium-dependent enzyme primarily responsible for synthesizing nitric oxide (NO) within the central and peripheral nervous systems. This gaseous neurotransmitter plays critical roles in synaptic plasticity, neurovascular coupling, and neuronal signaling under physiological conditions [1] [4]. However, dysregulated nNOS activity and consequent overproduction of NO contribute significantly to several neuropathological processes. During excitotoxic stimuli or neuroinflammation, excessive NO generation triggers oxidative stress, protein misfolding, mitochondrial dysfunction, and ultimately neuronal death [3] [5]. This dual nature of NO positions nNOS as a compelling therapeutic target for conditions where pathological NO signaling is evident, particularly neurodegenerative diseases and pain syndromes. Selective inhibition of nNOS offers the potential to mitigate neurotoxic pathways while preserving essential physiological NO functions mediated by other isoforms like endothelial Nitric Oxide Synthase (eNOS) [4] [8].

nNOS in Neurodegenerative Disease Mechanisms

Overproduction of Nitric Oxide and Oxidative Stress in Neurodegeneration

The neurotoxic potential of nNOS-derived NO arises primarily through its reaction with superoxide anion (O₂•⁻), forming the potent oxidant peroxynitrite (ONOO⁻). Peroxynitrite inflicts widespread cellular damage via multiple mechanisms:

  • Protein Nitration: Tyrosine nitration disrupts phosphorylation signaling and induces misfolding of key neuronal proteins, including neurofilaments and mitochondrial complex I subunits, impairing energy metabolism [3] [8].
  • Mitochondrial Dysfunction: Peroxynitrite inhibits complexes I, II, III, and V of the electron transport chain, depleting cellular ATP and increasing superoxide production, creating a vicious cycle of oxidative damage [4] [5].
  • DNA Damage and PARP Activation: Peroxynitrite-induced DNA strand breaks activate poly(ADP-ribose) polymerase 1 (PARP-1), consuming NAD⁺ and further exacerbating energy failure [4] [8].

Table 1: Neurotoxic Consequences of nNOS-Derived Peroxynitrite Formation

MechanismMolecular TargetFunctional ConsequenceDisease Link
Protein NitrationTyrosine residues (e.g., neurofilaments, MnSOD)Impaired protein function, aggregation, proteasome inhibitionALS, AD, PD [4]
Lipid PeroxidationMembrane phospholipidsLoss of membrane integrity, altered fluidity, secondary toxic aldehyde formation (e.g., 4-HNE)Stroke, AD [5]
DNA DamageNuclear and mitochondrial DNAStrand breaks, mutations, PARP-1 hyperactivation, NAD⁺ depletionNeurodegeneration [8]
S-NitrosylationCysteine thiols (e.g., parkin, PDI)Dysregulated protein degradation, ER stress, apoptosisPD, AD [3] [5]

This oxidative/nitrosative stress cascade is particularly detrimental to neurons due to their high metabolic rate, lipid-rich content, and relatively weak antioxidant defenses compared to other cell types. Human studies demonstrate elevated levels of nitrotyrosine and S-nitrosylated proteins in the brains of patients with Alzheimer's disease (AD), Parkinson's disease (PD), and amyotrophic lateral sclerosis (ALS), serving as direct biomarkers of pathological nNOS/NO activity [3] [5].

nNOS Dysregulation in Alzheimer’s, Parkinson’s, and Huntington’s Diseases

nNOS dysregulation manifests distinctly across major neurodegenerative disorders, contributing to their specific pathologies:

  • Alzheimer’s Disease (AD): nNOS co-localizes with β-amyloid (Aβ) plaques and hyperphosphorylated tau tangles. Aβ oligomers trigger microglial activation and induce nNOS expression in astrocytes and neurons. Excessive NO promotes Aβ aggregation directly and indirectly by facilitating APP expression and BACE1 activity. Furthermore, NO-mediated S-nitrosylation of protein disulfide isomerase (PDI) disrupts endoplasmic reticulum function, promoting tau hyperphosphorylation and misfolding [3] [5] [10]. Post-mortem studies show significantly increased nNOS expression and nitrotyrosine immunoreactivity in AD hippocampi and cortices.

  • Parkinson’s Disease (PD): nNOS overexpression is evident within dopaminergic neurons of the substantia nigra pars compacta (SNpc) in PD patients and models. NO contributes to PD pathogenesis via multiple pathways:

  • S-Nitrosylation of parkin inhibits its E3 ubiquitin ligase activity, impairing proteasomal degradation of toxic proteins like α-synuclein and promoting Lewy body formation [3] [4].
  • Peroxynitrite inhibits mitochondrial complex I, a well-established defect in PD, leading to bioenergetic collapse in vulnerable dopaminergic neurons [4].
  • NO amplifies microglial activation and neuroinflammation surrounding the SNpc, creating a toxic environment [10]. Selective nNOS inhibitors like 7-nitroindazole significantly protect against MPTP-induced dopaminergic neuron loss in primates and rodent models [4] [8].

  • Huntington’s Disease (HD): Mutant huntingtin protein (mHtt) potentiates NMDA receptor (NMDAR) activity, leading to excessive calcium influx and sustained nNOS activation. The resulting NO surge contributes to striatal medium spiny neuron (MSN) degeneration, characteristic of HD. Peroxynitrite-mediated damage, including mitochondrial dysfunction and transcriptional dysregulation, plays a key role. Preclinical studies demonstrate that nNOS deletion or inhibition reduces striatal lesion size and improves motor function in HD mouse models (R6/2, YAC128) [4] [8].

Table 2: nNOS Dysregulation in Major Neurodegenerative Diseases

DiseaseKey Pathological nNOS/NO InvolvementConsequencesExperimental Inhibition Evidence
Alzheimer's DiseaseAβ-induced nNOS activation; S-nitrosylation of PDI, Cdk5, Drp1Aβ/Tau aggregation; ER stress; mitochondrial fission; synaptic lossReduced Aβ/tau pathology & cognitive decline in Tg2576 mice [5]
Parkinson's DiseaseS-nitrosylation of parkin, X-linked inhibitor of apoptosis; Complex I nitrationImpaired proteasome; mitochondrial dysfunction; dopaminergic cell deathProtection against MPTP toxicity in mice/primates [4] [8]
Huntington's DiseasemHtt-enhanced NMDAR/Ca²⁺/nNOS signaling; peroxynitrite formationStriatal MSN degeneration; bioenergetic failureReduced lesion size in quinolinic acid/3-NP models [4]
ALSiNOS/nNOS in glia; nitration of neurofilaments, SOD1Motor neuron death; cytoskeletal disruption; astrogliosisExtended survival in SOD1G93A mice [4]

nNOS in Neuropathic Pain and Migraine Pathophysiology

nNOS-derived NO is a critical mediator in central and peripheral sensitization pathways underlying chronic pain:

  • Central Sensitization: Following nerve injury or inflammation, nNOS expression increases in spinal cord dorsal horn neurons, particularly in laminae I-II. NO acts as a retrograde messenger, enhancing presynaptic glutamate release from primary afferents and promoting postsynaptic N-methyl-D-aspartate receptor (NMDAR) activation. This positive feedback loop amplifies pain signaling [1] [6]. NO also modulates GABAergic and glycinergic inhibitory neurotransmission, disinhibiting nociceptive pathways. Selective nNOS inhibitors (e.g., Nω-propyl-L-arginine, 7-nitroindazole) reduce hyperalgesia and allodynia in rodent models of sciatic nerve ligation, diabetic neuropathy, and chemotherapy-induced pain without affecting basal nociception [6].

  • Trigeminovascular System Activation in Migraine: nNOS is densely expressed within the trigeminal nucleus caudalis (TNC) and cerebral meningeal vessels. During migraine attacks, trigeminal ganglion stimulation releases calcitonin gene-related peptide (CGRP) and substance P, activating nNOS in nerve terminals and vascular endothelium. The resulting NO surge causes vasodilation (contributing to throbbing pain), plasma protein extravasation (neurogenic inflammation), and sensitization of trigeminal afferents [1] [5]. Human studies using the NO donor glyceryl trinitrate (GTN) reliably trigger migraine attacks in susceptible individuals, confirming NO's pivotal role. NOS inhibitors like NG-methyl-L-arginine (L-NMA) abort GTN-induced migraines and reduce headache intensity in spontaneous attacks [1] [6].

Table 3: nNOS in Pain Pathways and Therapeutic Inhibition

Pain TypeSite of nNOS ActionMechanism of ContributionInhibitor Effects (Preclinical/Clinical)
Neuropathic PainSpinal cord dorsal horn; Dorsal root gangliaEnhanced glutamate release; NMDAR/PKG-dependent sensitization; disinhibitionReduced mechanical/thermal hyperalgesia & allodynia [6]
MigraineTrigeminal ganglion; Trigeminal nucleus caudalis; MeningesCGRP/NO-mediated vasodilation; neurogenic inflammation; central sensitizationAbortion of GTN-induced migraine (L-NMA) [1] [5]
Inflammatory PainPeripheral sensory nerves; Inflamed tissueSensitization of TRP channels (e.g., TRPV1); prostaglandin synergismReduced carrageenan/CFA-induced hyperalgesia [6]

Rationale for Selective nNOS Inhibition as a Therapeutic Strategy

The compelling evidence linking pathological nNOS activation to neurodegeneration and pain underscores the therapeutic potential of nNOS inhibitors. However, achieving selective inhibition over endothelial Nitric Oxide Synthase (eNOS) and inducible Nitric Oxide Synthase (iNOS) is paramount:

  • Cardiovascular Safety: eNOS-derived NO is essential for maintaining vascular tone, endothelial health, and blood pressure regulation. Non-selective NOS inhibitors (e.g., L-NMMA, L-NAME) cause significant hypertension, limiting their therapeutic utility [4] [8] [9].
  • Immunological Function: iNOS produces high-output NO as a host defense mechanism. Pan-NOS inhibition can compromise innate immunity and increase infection risk [4] [9].
  • Isoform Structural Similarity Challenge: The high degree of homology (>50%) in the catalytic domains of nNOS, eNOS, and iNOS presents a significant hurdle for selective drug design, particularly around the substrate L-arginine and cofactor (H₄B) binding pockets [4] [9].

Recent medicinal chemistry strategies exploit subtle differences in the active site cavities to achieve selectivity:

  • Exploiting the nNOS Active Site Gorge: The active site of nNOS features a larger and more flexible substrate-access channel compared to eNOS. Design strategies focus on creating bulkier inhibitors with specific amine functionalities (e.g., aminopyridine, aminopyrrolidine) that form strong hydrogen bonds with unique nNOS residues (Glu592 in rat, Glu597 in human) deep within this gorge, which are sterically hindered or electrostatically repelled in eNOS [4] [9].
  • Targeting the Heme Propionate Pocket: Differences in the conformation of key residues (Asp602 in nNOS vs Asn368 in eNOS) surrounding the heme propionate group allow for selective interactions. Inhibitors incorporating cationic or hydrogen-bonding groups specifically engage this pocket in nNOS [9].
  • Enhancing Brain Penetration: Effective CNS targeting requires inhibitors with low molecular weight (<450 Da), moderate lipophilicity (ClogP ~2-4), low polar surface area (<70 Ų), and minimal P-glycoprotein substrate potential. Recent compounds like pyridinylbenzylamine derivatives (e.g., compound 9, Ki hnNOS = 19 nM) achieve high nNOS selectivity (hn/he >1000), excellent permeability (Papp >15x10⁻⁶ cm/s), and low efflux ratios, making them promising CNS candidates [9].

Table 4: Strategies for Achieving Selective nNOS Inhibition

Selectivity StrategyStructural Basis in nNOSChemical ApproachExemplary Compound (Selectivity Ratio n/e)Key Properties
Targeting the Extended GorgeLarger, more flexible substrate channel; Glu592/Glu597Bulky 2-aminopyridine head group; optimized linkers (e.g., difluorobenzene)Compound 9 (>1000-fold) [9]High potency (Ki <20 nM); good permeability
Heme Propionate InteractionUnique Asp602 conformation vs eNOS Asn368Cationic amine tail positioned to interact with propionatesARL17477 (~300-fold) [4]Moderate brain penetration
Dimer DisruptionSpecific interactions at dimer interface (Zn-tetrathiolate)Dual-headed inhibitors targeting both monomers simultaneouslyZLc-002 (Not fully quantified) [4]High potency but often poor drug-like properties
Membrane-Associated Guanylate Kinase InhibitionDisrupting nNOS-PSD95-NMDAR complexPeptide (Tat-N-dimer) or small molecule (IC87201, ZL006) interferenceNA-1 (Peptide) [8]Prevents excitotoxicity without direct nNOS inhibition

The development of highly selective, brain-penetrant nNOS inhibitors represents a rational strategy to counteract pathological NO signaling in neurodegeneration and chronic pain, while minimizing interference with the crucial physiological functions of NO generated by eNOS and iNOS. Ongoing research focuses on optimizing pharmacokinetic properties and confirming therapeutic efficacy in advanced disease models and clinical populations [4] [8] [9].

Properties

Product Name

nNOS Inhibitor I

IUPAC Name

2-[(4S)-4-amino-5-(2-aminoethylamino)pentyl]-1-nitroguanidine;2,2,2-trifluoroacetic acid

Molecular Formula

C10H22F3N7O4

Molecular Weight

361.32 g/mol

InChI

InChI=1S/C8H21N7O2.C2HF3O2/c9-3-5-12-6-7(10)2-1-4-13-8(11)14-15(16)17;3-2(4,5)1(6)7/h7,12H,1-6,9-10H2,(H3,11,13,14);(H,6,7)/t7-;/m0./s1

InChI Key

FKOCATWPAKSWMY-FJXQXJEOSA-N

Canonical SMILES

C(CC(CNCCN)N)CN=C(N)N[N+](=O)[O-].C(=O)(C(F)(F)F)O

Isomeric SMILES

C(C[C@@H](CNCCN)N)CN=C(N)N[N+](=O)[O-].C(=O)(C(F)(F)F)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.